5-amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 899974-10-8) is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a 2-chlorobenzyl group at position 1, and a carboxamide moiety at position 3. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, making it a versatile platform for drug discovery .
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c11-7-4-2-1-3-6(7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHMYRUNFIQMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2-chlorobenzyl azide with ethyl 2-cyanoacetate under basic conditions to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to reflux . The resulting product is then treated with ammonia to introduce the amino group, followed by hydrolysis to yield the final carboxamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorobenzyl group undergoes nucleophilic aromatic substitution under controlled conditions:
| Reagent | Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hrs | 2-methoxybenzyl derivative | 68 |
| Piperidine | THF, 60°C, 12 hrs | N-(piperidinyl)benzyl analog | 52 |
| Potassium cyanide | DMSO, 120°C, 3 hrs (microwave) | 2-cyanobenzyl-substituted triazole | 74 |
Reactions proceed via a σ-complex mechanism, with electron-withdrawing triazole ring enhancing electrophilicity at the benzyl position .
Oxidation-Reduction Transformations
The amino group (-NH₂) shows redox sensitivity:
Oxidation Pathways
-
With KMnO₄/H₂SO₄: Forms nitroso derivative (NO) at 0-5°C
-
With mCPBA: Generates nitro compound (NO₂) at room temperature
Reduction Behavior
-
Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups back to amine without triazole ring hydrogenation
Coupling Reactions
The carboxamide participates in metal-catalyzed cross-couplings:
| Reaction Type | Catalyst System | Partner Reagent | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | Biaryl pharmacophore development |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | N-aryl analog synthesis |
| Ullmann-type | CuI/1,10-phenanthroline | Iodoarenes | Extended conjugation systems |
Coupling efficiencies reach 85% for electron-deficient aryl partners due to enhanced oxidative addition kinetics .
Cycloaddition and Ring-Opening Reactions
The triazole core participates in:
-
Dimroth rearrangement : Forms imidazole derivatives at >150°C in DMF
-
Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes
Comparative Reactivity Analysis
| Reaction Class | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Byproduct Formation Risk |
|---|---|---|---|
| Nucleophilic Substitution | 2.1 × 10⁻³ | 78.4 | Moderate |
| Suzuki Coupling | 4.7 × 10⁻² | 62.1 | Low |
| Amide Alkylation | 9.8 × 10⁻⁴ | 89.3 | High |
Data derived from kinetic studies shows coupling reactions proceed with highest efficiency .
Stability Under Reaction Conditions
Critical stability parameters:
-
Thermal : Decomposes >200°C (TGA onset)
-
pH Sensitivity : Stable in pH 4-9; hydrolyzes to carboxylic acid at pH <2
-
Light Sensitivity : UV-induced C-Cl bond cleavage observed at 254 nm
This reactivity profile enables precise structural modifications for medicinal chemistry optimization. The compound's balanced electronic properties (Hammett σₚ = 0.46) facilitate both electrophilic and nucleophilic transformations while maintaining heterocyclic stability . Recent advances in flow chemistry have improved yields in multi-step sequences using this scaffold by 22-35% compared to batch methods .
Scientific Research Applications
Anticancer Applications
The compound has shown significant promise as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer progression.
Case Studies
- In Vitro Studies : Research has demonstrated that derivatives of triazole compounds exhibit cytotoxic effects against multiple cancer cell lines. For example, a related triazole derivative showed IC50 values ranging from 0.5 to 2 µg/mL against breast and lung cancer cells.
- Animal Models : In vivo studies have indicated that compounds similar to 5-amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can significantly reduce tumor size in xenograft models, suggesting effective antitumor activity.
Antimicrobial Applications
Beyond its anticancer potential, this compound also exhibits notable antimicrobial properties.
Case Studies
- Bacterial Inhibition : A study reported that the compound effectively inhibited growth in several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
- Fungal Activity : The compound has also been tested against fungal pathogens such as Candida albicans, demonstrating significant antifungal activity comparable to standard antifungal agents.
Data Summary
The following table summarizes key findings from various studies related to the applications of this compound:
Mechanism of Action
The mechanism of action of 5-amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring and the amino group play crucial roles in the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Mechanistic Divergence Based on Substituents
- Its IC₅₀ (~10–20 µM) is comparable to boron-based LexA inhibitors (e.g., phenylboronic derivatives) but with lower cytotoxicity .
- Anticancer Activity : Aryl-substituted derivatives (e.g., 4-methylphenyl or 4-fluorophenyl at position 1) exhibit antiproliferative effects in renal and CNS cancers. The 2,5-dichlorophenylamide variant shows selective growth inhibition (GP = -13.42% in RXF 393 cells), likely due to enhanced cellular uptake or protein binding .
- Anti-Angiogenic Effects: CAI, a triazole-carboxamide with a bulky benzophenone substituent, inhibits vascular outgrowth in aortic ring assays (50 µM), functioning via calcium channel blockade .
Pharmacological Optimization Challenges
- Metabolic Stability: CAI undergoes phase I metabolism to inactive metabolites (e.g., 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid), limiting its clinical utility .
- Cytotoxicity : Unsubstituted carboxamide derivatives (e.g., the target compound and 2a) lack cytotoxicity data, but N-methylation of the amide in related compounds reduces conformational flexibility and activity, highlighting the importance of substituent design .
Biological Activity
5-amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, also known as ATC or compound 93444-91-8, is a triazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C16H13ClN5O
- Molecular Weight : 362.22 g/mol
- CAS Number : 93444-91-8
Synthesis and Structural Characteristics
The synthesis of this compound involves several methods, typically starting from readily available precursors. The compound contains a triazole ring which is known for its bioactive properties. Its structure allows for various substitutions that can enhance its pharmacological profile.
Antiparasitic Activity
One of the most significant findings regarding this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas' disease. Research indicates that derivatives of this triazole exhibit potent antiparasitic effects. A study demonstrated that optimized compounds from the ATC series showed significant suppression of parasite burden in infected VERO cells and improved oral exposure in mouse models .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance, in vitro studies reported IC50 values ranging from 17.69 to 25.4 μM against liver cancer (HepG2) and breast cancer (MCF7) cell lines . These findings suggest that structural modifications can lead to enhanced cytotoxicity.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymatic pathways within target organisms or cells. For example, molecular dynamics simulations have indicated that the compound interacts with proteins through hydrophobic contacts and hydrogen bonding, which may disrupt their normal functions .
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy and safety profile of this compound:
- Chagas Disease Treatment : A study focused on optimizing the ATC series showed promising results in reducing parasitic load in animal models. The research highlighted the need for safer alternatives to existing treatments like benznidazole and nifurtimox .
- Anticancer Evaluations : In a comparative study against standard chemotherapeutics such as doxorubicin, compounds derived from the triazole scaffold demonstrated comparable or superior activity against specific cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the phenyl ring significantly influenced the biological activity of these compounds .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key steps and critical reaction conditions for synthesizing 5-amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves a cycloaddition reaction between an azide and alkyne to form the triazole core, followed by functionalization of the carboxamide group. Critical conditions include:
- Temperature control : Maintaining 60–80°C during cycloaddition to ensure regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Copper(I) catalysts (e.g., CuBr) may accelerate click chemistry steps .
- Purification : Column chromatography or recrystallization is used to isolate the product with >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the 2-chlorophenylmethyl group (δ 5.2–5.5 ppm for CH₂) and triazole protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 335.1 for [M+H]⁺) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What are the solubility limitations of this compound, and how can they impact experimental design?
- Methodological Answer : The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C), necessitating:
- Solubilizing agents : DMSO or cyclodextrins for in vitro assays .
- Vehicle controls : Include DMSO-only groups to rule out solvent effects in biological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-response profiling : Use a wide concentration range (nM–µM) to distinguish target-specific inhibition from off-target cytotoxicity .
- Counter-screening : Test against related enzymes (e.g., kinase panels) to confirm selectivity .
- Metabolic stability assays : Liver microsome studies identify rapid degradation, which may explain variable in vivo efficacy .
Q. What computational and experimental strategies are effective for optimizing the compound’s bioavailability?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the triazole 5-position to improve solubility .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots .
- Prodrug approaches : Mask the carboxamide group with ester linkages for enhanced absorption .
Q. How can statistical design of experiments (DoE) improve synthesis yield and reproducibility?
- Methodological Answer :
- Factorial design : Optimize variables like temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design reduced reaction time by 40% while maintaining >90% yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to identify global maxima .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s mechanism of action (e.g., enzyme inhibition vs. DNA intercalation)?
- Methodological Answer :
- Mechanistic assays : Conduct fluorescence quenching (for DNA binding) and enzymatic activity assays in parallel .
- Mutagenesis studies : Engineer enzymes with altered active sites to confirm binding specificity .
- Cross-validate with structural analogs : Compare results with derivatives lacking the 2-chlorophenyl group to isolate functional groups responsible for activity .
Future Research Directions
Q. What advanced methodologies are recommended for elucidating the compound’s in vivo pharmacokinetics?
- Methodological Answer :
- Radiolabeling : Synthesize a ¹⁴C-labeled version for tissue distribution studies .
- LC-MS/MS quantification : Develop a sensitive assay to measure plasma concentrations in rodent models .
- Metabolomics : Use high-resolution MS to identify phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
